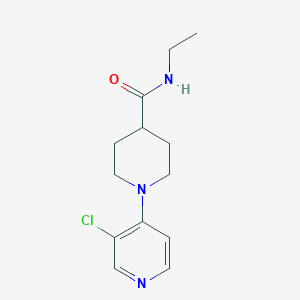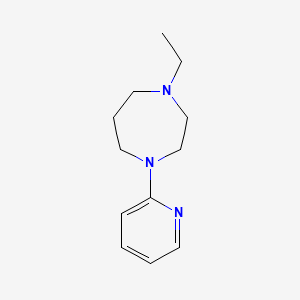![molecular formula C14H13ClN2O2S B7584446 N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)
N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide, also known as ACT-335827, is a novel small molecule that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide is not fully understood. However, it is believed to work by modulating the activity of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and are thought to be dysregulated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the brain, enhances the activity of NMDA receptors, and reduces neuroinflammation. In addition, it has been found to improve cognitive function and reduce psychotic symptoms in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to exert its effects on the brain. In addition, it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide. One area of research is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to elucidate its exact mechanism of action, which could lead to the development of more potent and selective GlyT1 inhibitors. Finally, more studies are needed to investigate its safety and efficacy in human clinical trials.
Métodos De Síntesis
N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-aminopropionitrile. The final product is obtained after several purification steps, including crystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been found to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-14(13(16)19,10-3-2-4-11(15)7-10)17-12(18)9-5-6-20-8-9/h2-8H,1H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUOXTZVKQVWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)

![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)


![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)


![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)
